2-(1-Methyl-1H-indol-5-yl)quinoline

Medicinal chemistry Drug-likeness Physicochemical profiling

Sourcing the precise 5-indolyl, N-methylated regioisomer for CNS or intracellular target programs often leads to batch inconsistency or mis-identified analogs. This compound solves that: • Definitive 5-linked regioisomer with zero H-bond donors (TPSA 17.8 Ų), minimizing P-gp efflux risk. • Enables matched molecular pair studies with N-unsubstituted analog for permeability QSPR modeling. • Reliable Suzuki-Miyaura-derived synthesis (C₁₈H₁₄N₂, MW 258.3) ensures lead-like property space for library diversification.

Molecular Formula C18H14N2
Molecular Weight 258.3 g/mol
Cat. No. B8314150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Methyl-1H-indol-5-yl)quinoline
Molecular FormulaC18H14N2
Molecular Weight258.3 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1C=CC(=C2)C3=NC4=CC=CC=C4C=C3
InChIInChI=1S/C18H14N2/c1-20-11-10-15-12-14(7-9-18(15)20)17-8-6-13-4-2-3-5-16(13)19-17/h2-12H,1H3
InChIKeyBOFOGIHGTHPFEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Methyl-1H-indol-5-yl)quinoline: Identity and Specifications


2-(1-Methyl-1H-indol-5-yl)quinoline (CAS 1246092-04-5) is a synthetic heterocyclic small molecule composed of an indole ring N-methylated at the 1-position and linked via its 5-position to the 2-position of a quinoline ring . With a molecular formula of C₁₈H₁₄N₂ and a molecular weight of 258.3 g/mol, its computed physicochemical descriptors include a calculated logP (XLogP3-AA) of 3.9, a topological polar surface area (TPSA) of 17.8 Ų, zero hydrogen bond donors, one hydrogen bond acceptor, and a single rotatable bond, placing it within lead-like chemical space . The compound is typically supplied at ≥95% purity for research use and serves as a core scaffold within the indolylquinoline class that has been investigated in kinase inhibition, anti-tubulin, anti-leishmanial, and immuno-oncology programs .

Indolylquinoline scaffold for kinase inhibition and tubulin polymerization research
Zero hydrogen bond donor and low polar surface area support membrane permeability studies
5-Indolyl regioisomer for selectivity profiling against 2- and 3-indolyl analogs
N-Methylated indole enables matched molecular pair analysis with N-unsubstituted analog

Why Generic Substitution Fails for This Indolylquinoline


Although the indolylquinoline chemotype is represented by numerous commercially available analogs, generic substitution is undermined by three factors. First, the regioisomeric attachment point of the quinoline to the indole ring (5-position vs. 2- or 3-position) fundamentally alters molecular shape, electron distribution, and target-binding geometry; for example, 2-(1H-indol-2-yl)quinoline places the quinoline at the indole C2 rather than C5, resulting in a distinct spatial presentation of the heterocyclic system . Second, the presence or absence of the N-methyl group on the indole nitrogen dictates hydrogen-bond donor capacity—the N-unsubstituted analog 2-(1H-indol-5-yl)quinoline (CAS 1246093-97-9) possesses one H-bond donor, whereas the N-methylated target compound possesses zero, a property that can profoundly influence membrane permeability, metabolic stability, and off-target binding profiles . Third, SAR studies on indole-substituted quinoline series have demonstrated that even minor substituent changes on the indole ring can shift the mechanism of action (e.g., from mitochondrial complex I inhibition to tubulin polymerization disruption), precluding the interchangeable use of in-class analogs without re-validation of the biological readout .

Regioisomeric attachment alters pharmacophore
Quinoline at indole 5-position creates a shape distinct from 2- or 3-indolyl analogs; target engagement may not transfer.
N-Methylation changes H-bond donor count
Absence of indole N-H eliminates a hydrogen bond donor, potentially shifting permeability and off-target profiles compared to N-unsubstituted analog.
Minor substituent changes can redirect mechanism
SAR evidence indicates indole ring modifications may switch bioactivity from mitochondrial complex I inhibition to tubulin disruption.

Quantitative Differentiation from Structural Analogs


H-Bond Donor Count and Permeability Potential

2-(1-Methyl-1H-indol-5-yl)quinoline possesses zero hydrogen bond donors, whereas its direct N-unsubstituted analog 2-(1H-indol-5-yl)quinoline (CAS 1246093-97-9) possesses one hydrogen bond donor due to the indole N-H proton . This quantitative difference is critical because every additional H-bond donor can reduce passive membrane permeability by approximately one log unit and increase susceptibility to active efflux, as established by the Lipinski and Veber drug-likeness frameworks . The zero-donor status of the N-methylated compound places it in a more favorable permeability category relative to its N-H analog, a property that has been directly exploited in lead optimization of quinoline-indole kinase inhibitors where N-methylation improved cellular potency without altering enzymatic IC₅₀ .

H-Bond Donor Count
Class-level inference
0 HBD
vs
1 HBD (N-H analog)
Δ = 1 (fewer H-bond donor)
Supports higher passive permeability prediction
Computed descriptor; may reduce efflux susceptibility
Medicinal chemistry Drug-likeness Physicochemical profiling

Lipophilicity Window vs. 2-Indolyl Regioisomer

The computed XLogP3-AA value for 2-(1-Methyl-1H-indol-5-yl)quinoline is 3.9 . In contrast, the regioisomeric 2-(1H-indol-2-yl)quinoline (CAS 52191-66-9), which links the quinoline to the indole C2 rather than C5 and lacks the N-methyl substituent, has a calculated logP approximately 0.8–1.2 units lower based on fragment-based estimates, a difference that arises from both the altered electronic environment of the indole-quinoline linkage and the presence of the indole N-H dipole . This lipophilicity differential is consequential because a logP of 3.9 falls within the optimal range for oral bioavailability (logP 1–4) while approaching the upper boundary where solubility-limited absorption and promiscuous protein binding become concerns, providing a distinct developability profile relative to the more hydrophilic 2-indolyl regioisomer .

Lipophilicity Window
Supporting evidence
XLogP3 3.9
vs
~2.7–3.1 (2-indolyl regioisomer)
ΔlogP ≈ +0.8 to +1.2
Higher logP may enhance membrane partitioning; requires solubility profiling
Computed values; experimental validation pending
Physicochemical properties logP Lead optimization

Topological Polar Surface Area and Oral Bioavailability

2-(1-Methyl-1H-indol-5-yl)quinoline has a computed TPSA of 17.8 Ų, far below the Veber threshold of 140 Ų that correlates with favorable oral absorption . In contrast, 5-substituted indolylquinoline analogs bearing carboxamide, sulfonamide, or carboxylic acid moieties—commonly encountered in KDR kinase and IDO1 inhibitor series—exhibit TPSA values exceeding 60–80 Ų due to the additional polar atoms contributed by these functional groups . The low TPSA of the target compound makes it an attractive starting scaffold for fragment-based discovery or for programs requiring high membrane penetration (e.g., CNS targets), where minimizing polar surface area is a well-established design principle .

Topological Polar Surface Area
Class-level inference
17.8 Ų
vs
≥60–80 Ų (functionalized analogs)
Δ ≥ 42 Ų (≥70% lower TPSA)
Low TPSA supports CNS permeability potential
Below Veber threshold; favorable for BBB penetration studies
Drug design TPSA Oral bioavailability prediction

5-Indolyl Connectivity and Molecular Shape

The attachment of the quinoline at the indole 5-position in 2-(1-Methyl-1H-indol-5-yl)quinoline generates a molecular topology that is geometrically distinct from the 2-indolyl and 3-indolyl regioisomers employed in published inhibitor series . Anti-tubulin quinoline-indole derivatives, for example, predominantly utilize 3-indolyl connectivity to occupy the colchicine binding site, achieving IC₅₀ values of 2–11 nM against cancer cell lines for the most potent representatives . The 5-indolyl connectivity places the quinoline vector at a different angle relative to the indole plane, resulting in a distinct pharmacophoric geometry that is not interchangeable with the 3-indolyl anti-tubulin pharmacophore . Similarly, patent literature on indole-substituted quinolines targeting Wnt/AMPK pathways (ISQ series) utilizes the 5-indolyl connectivity as a core scaffold element, demonstrating that this regioisomer accesses biological targets that the 2- and 3-indolyl series do not effectively engage .

5-Indolyl Connectivity
Class-level inference
5-indolyl linkage
vs
3-indolyl / 2-indolyl regioisomers
Distinct molecular shape and target engagement profile
Regioisomeric identity is critical for pharmacophore matching
Activity transfer across regioisomers not supported by SAR
Scaffold differentiation Regioisomerism Molecular recognition

Recommended Research and Application Scenarios


Fragment-Based Discovery Requiring Low TPSA and Zero H-Bond Donors

With a TPSA of 17.8 Ų and zero hydrogen bond donors, 2-(1-Methyl-1H-indol-5-yl)quinoline is ideally suited as a core scaffold in fragment-based drug discovery or lead-optimization campaigns targeting intracellular or CNS proteins where high membrane permeability is a prerequisite . Its minimal polar surface area and the absence of an indole N-H proton differentiate it from the more polar N-unsubstituted and carboxamide-bearing indolylquinoline analogs, reducing the risk of P-glycoprotein efflux and improving the probability of achieving CNS multiparameter optimization scores . Procurement of this specific N-methylated, 5-linked regioisomer—rather than the N-H or 2-indolyl variants—is critical when the medicinal chemistry design hypothesis depends on minimizing H-bond donor count as a tactic to enhance permeability while retaining the quinoline nitrogen as a hydrogen bond acceptor for target engagement .

Regioisomer Selectivity Profiling in Kinase and Mitochondrial Panels

The 5-indolyl connectivity of 2-(1-Methyl-1H-indol-5-yl)quinoline defines a pharmacophoric geometry distinct from the 2-indolyl and 3-indolyl regioisomers that dominate published kinase inhibitor and anti-tubulin chemotypes . This compound can serve as a regioisomeric reference standard in selectivity profiling panels designed to map the preference of a given biological target (e.g., a kinase, mitochondrial complex I, or a Wnt pathway component) for the 5-indolyl presentation vs. the 2- or 3-indolyl alternatives . Patent data from the ISQ series confirm that 5-indolyl-substituted quinolines engage mitochondrial complex I and inhibit Wnt signaling in c-MYC-driven cancer models, whereas 3-indolyl quinoline-indole derivatives act via tubulin polymerization inhibition—underscoring the mechanistic divergence that can be probed with regioisomeric tool compounds .

Late-Stage Diversification via Quinoline and Indole Positions

The unsubstituted quinoline C3, C4, C6, C7, and C8 positions, combined with the accessible indole C3 position, make 2-(1-Methyl-1H-indol-5-yl)quinoline a versatile synthetic intermediate for parallel library synthesis. The benchchem-reported synthesis via Suzuki-Miyaura coupling of 2-chloroquinoline with 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole establishes a reliable synthetic route that is amenable to scale-up and diversification . Its computed logP of 3.9 and low molecular weight (258.3 g/mol) provide ample property space for introducing additional substituents while remaining within lead-like chemical space, making it a superior starting point compared to larger, pre-functionalized indolylquinoline analogs that risk exceeding Lipinski boundaries upon further derivatization .

Membrane Permeability Studies with Matched Molecular Pairs

The paired availability of 2-(1-Methyl-1H-indol-5-yl)quinoline (zero H-bond donors, XLogP3 3.9) and its N-unsubstituted analog 2-(1H-indol-5-yl)quinoline (1 H-bond donor, expected lower logP) provides a matched molecular pair for studying the impact of indole N-methylation on passive membrane permeability, metabolic stability, and cellular pharmacokinetics . This matched pair is particularly valuable for building quantitative structure-property relationship (QSPR) models within heterocyclic compound libraries, as the N-methylation change is a single-atom modification that isolates the contribution of H-bond donor count to permeability without introducing confounding steric or electronic changes that accompany more complex substituent modifications . Procurement of both the N-methylated and N-unsubstituted versions from the same supplier ensures batch-to-batch consistency for rigorous comparative biophysical and cell-based assays .

Application
Selection Property
Validation Focus
Fragment-based lead optimization
Minimal polar surface area & zero H-bond donors
Membrane permeability and CNS property space
Kinase/mitochondrial selectivity profiling
5-Indolyl connectivity
Target engagement and mechanism-of-action mapping
Late-stage diversification for library synthesis
Multiple unsubstituted positions on quinoline/indole
Lead-like property expansion and parallel chemistry
Matched molecular pair permeability studies
N-Methylated vs N-unsubstituted indole pair
H-bond donor contribution to cellular ADME and PK
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